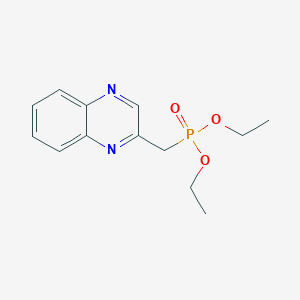
Diethyl (quinoxalin-2-ylmethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (quinoxalin-2-ylmethyl)phosphonate is an organophosphorus compound with the molecular formula C₁₃H₁₇N₂O₃P It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (quinoxalin-2-ylmethyl)phosphonate typically involves the reaction of quinoxaline derivatives with diethyl phosphite. One common method includes the use of a base such as sodium hydride to deprotonate the quinoxaline derivative, followed by the addition of diethyl phosphite. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Diethyl (quinoxalin-2-ylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Diethyl (quinoxalin-2-ylmethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of diethyl (quinoxalin-2-ylmethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the quinoxaline moiety can interact with nucleic acids and proteins, affecting cellular processes.
相似化合物的比较
Similar Compounds
- Diethyl (thiophen-2-ylmethyl)phosphonate
- Diethyl (pyridin-2-ylmethyl)phosphonate
- Diethyl (benzyl)phosphonate
Uniqueness
Diethyl (quinoxalin-2-ylmethyl)phosphonate is unique due to the presence of the quinoxaline ring, which imparts specific electronic and steric properties. This makes it distinct from other phosphonates and allows for unique interactions in chemical and biological systems.
属性
分子式 |
C13H17N2O3P |
|---|---|
分子量 |
280.26 g/mol |
IUPAC 名称 |
2-(diethoxyphosphorylmethyl)quinoxaline |
InChI |
InChI=1S/C13H17N2O3P/c1-3-17-19(16,18-4-2)10-11-9-14-12-7-5-6-8-13(12)15-11/h5-9H,3-4,10H2,1-2H3 |
InChI 键 |
FAJRQXKPWMHSCJ-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC1=NC2=CC=CC=C2N=C1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
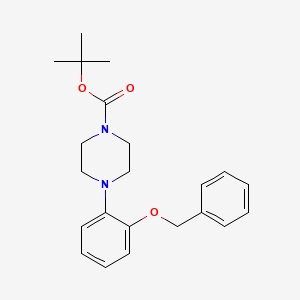
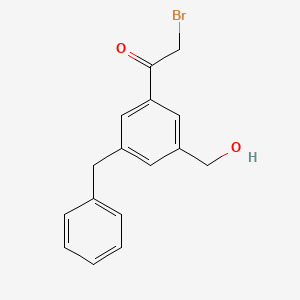

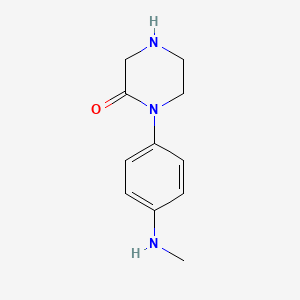


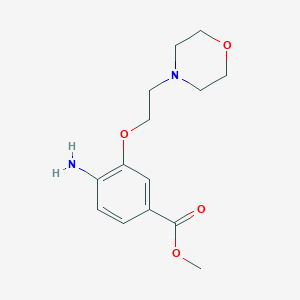
![3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)

![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)

